[5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate
Description
This compound features a pyrazole core substituted with:
- 1-methyl group (position 1)
- 3-trifluoromethyl group (position 3)
- 5-(4-chlorophenyl)sulfonyl group (position 5)
- 4-methyl acetate ester (position 4).
The sulfonyl group enhances polarity and metabolic stability, while the trifluoromethyl group contributes to lipophilicity and resistance to enzymatic degradation . The acetate ester may act as a prodrug, hydrolyzing in vivo to release the active alcohol metabolite .
Properties
IUPAC Name |
[5-(4-chlorophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N2O4S/c1-8(21)24-7-11-12(14(16,17)18)19-20(2)13(11)25(22,23)10-5-3-9(15)4-6-10/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPZSXYGSPGICU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N(N=C1C(F)(F)F)C)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound [5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate, also known by its chemical formula C19H13Cl2F3N2O4S, is a pyrazole derivative that exhibits significant biological activity. This article explores its pharmacological properties, including antibacterial effects, enzyme inhibition, and potential applications in cancer therapy.
- Molecular Formula : C19H13Cl2F3N2O4S
- Molecular Weight : 493.28 g/mol
- CAS Number : 318469-34-0
Biological Activity Overview
The biological activities of this compound have been investigated through various studies, highlighting its potential in medicinal chemistry. Key areas of activity include:
-
Antibacterial Activity
- Studies have shown that derivatives of this compound exhibit moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. The effectiveness varies among different bacterial strains, with some compounds demonstrating weak to moderate activity against others .
- Enzyme Inhibition
- Cancer Chemotherapy
- Hypoglycemic and Diuretic Effects
Data Table: Biological Activity Summary
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound's derivatives:
- Synthesis and Characterization :
- Antimicrobial Screening :
- In Vitro Assays :
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
a) Sulfonyl vs. Sulfanyl Derivatives
- Target Compound : The 5-(4-chlorophenyl)sulfonyl group increases oxidative stability compared to sulfanyl (thioether) analogs.
- Analog: [5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol (CAS 318239-52-0) Key Difference: Sulfanyl group (C-S bond) is less polar and more prone to oxidation than sulfonyl (C-SO₂) .
b) Ester Modifications
- Analog : [5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate (CAS 318239-57-5)
c) Herbicidal Pyrazole Derivatives
- Analog : Pyroxasulfone (CAS 447399-55-5)
- Structure : 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]sulfonyl]-4,5-dihydro-5,5-dimethylisoxazole
- Key Difference : Isoxazole ring and difluoromethoxy group enhance soil mobility and herbicidal residual activity .
- Application : Registered as a selective herbicide (ZIDUA SC) for pre-emergent weed control .
Physicochemical Properties
*Estimated using fragment-based methods.
Q & A
Basic: What are the optimal synthetic routes for introducing the sulfonyl group into pyrazole derivatives?
Methodological Answer:
The sulfonyl group can be introduced via nucleophilic substitution using sulfonyl chlorides. For example, sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) acts as a base to deprotonate the pyrazole hydroxyl group, enabling reaction with 4-methyl benzenesulfonyl chloride. Stirring for 2 hours under ambient conditions yields sulfonated pyrazoles with high purity . Key considerations include solvent choice (polar aprotic solvents enhance reactivity) and stoichiometric control to avoid byproducts.
Basic: How is the purity and structural integrity of this compound validated post-synthesis?
Methodological Answer:
Standard characterization involves:
- NMR Spectroscopy : H and C NMR confirm substituent positions and absence of impurities (e.g., aromatic protons at δ 7.2–8.0 ppm for chlorophenyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) matches the theoretical monoisotopic mass (e.g., ~352.059 Da for similar pyrazoles) .
- Melting Point Analysis : Sharp melting ranges (e.g., 483 K for sulfonated analogs) indicate crystallinity .
Advanced: How do steric and electronic factors influence regioselectivity during sulfonylation of pyrazole rings?
Methodological Answer:
Regioselectivity is governed by:
- Steric Hindrance : Bulky groups (e.g., trifluoromethyl at position 3) direct sulfonylation to less hindered positions (e.g., position 4) .
- Electronic Effects : Electron-withdrawing groups (e.g., -CF) deactivate adjacent sites, favoring sulfonylation at electron-rich positions. Computational modeling (DFT) can predict reactive sites by analyzing partial charges and frontier molecular orbitals .
Advanced: What crystallographic techniques are used to resolve conformational ambiguities in this compound?
Methodological Answer:
- X-ray Diffraction (XRD) : Single-crystal XRD reveals dihedral angles between aromatic rings (e.g., 16.15° between tolyl groups) and planarities (r.m.s. deviations <0.02 Å for pyrazole cores) .
- Intermolecular Interactions : Weak π–π stacking (4.06–4.14 Å) and C–H···π contacts stabilize the crystal lattice, as observed in sulfonated pyrazole derivatives .
Basic: What initial biological assays are recommended to screen this compound’s activity?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorometric or colorimetric kits (e.g., carbonic anhydrase or cyclooxygenase inhibition) at 10–100 µM concentrations .
- Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa or HEK293) to assess IC values .
Advanced: How can computational methods predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models binding poses with proteins (e.g., prostaglandin synthase), using crystal structures (PDB IDs: 1EQG, 5KIT) .
- MD Simulations : GROMACS or AMBER simulate ligand-protein stability over 100 ns, analyzing RMSD and hydrogen bond occupancy .
Advanced: How to address contradictions between experimental and computational spectroscopic data?
Methodological Answer:
- DFT Optimization : Re-optimize the structure at the B3LYP/6-311++G(d,p) level to match experimental NMR shifts .
- Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to correct for dielectric environment discrepancies .
Basic: What are the stability considerations for storage and handling?
Methodological Answer:
- Storage : Under inert atmosphere (N) at -20°C to prevent hydrolysis of the acetate ester .
- Light Sensitivity : Protect from UV exposure to avoid sulfonyl group degradation .
Advanced: What strategies improve yield in multi-step syntheses of trifluoromethyl-pyrazole derivatives?
Methodological Answer:
- Sequential Protection : Temporarily protect reactive sites (e.g., -OH) with tert-butyldimethylsilyl (TBDMS) groups during trifluoromethylation .
- Flow Chemistry : Continuous-flow reactors enhance reproducibility in exothermic steps (e.g., diazotization) .
Advanced: How to analyze electronic effects of the 4-chlorophenylsulfonyl group on bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
